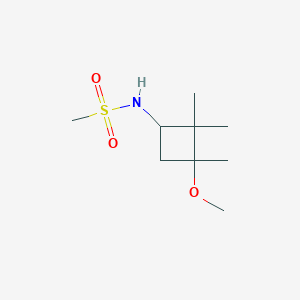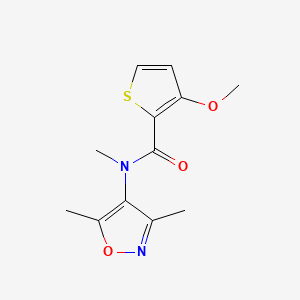
5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide is a chemical compound that belongs to the pyridine family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide involves its ability to inhibit the activity of various enzymes. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and ultimately results in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory and anti-tumor properties. It also has the potential to be used as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and anti-tumor properties, and its potential therapeutic applications. The limitations include its toxicity at high concentrations and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent analogs of this compound.
3. Investigation of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
4. Studies to determine its mechanism of action in more detail.
5. Investigation of its potential use as a tool compound in drug discovery.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, with anti-inflammatory and anti-tumor properties. Its potential therapeutic applications make it an interesting compound for further investigation.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide involves the reaction of 5-chloro-2-aminopyridine with 2-methyl-3-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as cyclin-dependent kinases and histone deacetylases. It has also been shown to have anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-10(3-2-6-14-8)16-12(17)11-5-4-9(13)7-15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAHZWNZBULOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)




![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)

![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)


![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)
